ARS-1630

Descripción

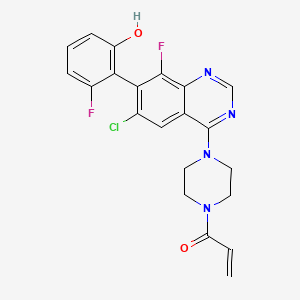

ARS-1630 (CAS: 1698055-86-5) is a small-molecule inhibitor targeting the mutant K-ras G12C protein, a key oncogenic driver in cancers such as pancreatic, colorectal, and non-small cell lung carcinoma. It is derived from patent WO 2015054572 A1 and functions as the less active R-conformational atropisomer of ARS-1620, exhibiting 1,000-fold lower potency . Structurally, this compound shares the molecular formula C₂₁H₁₇ClF₂N₄O₂ with ARS-1620 but differs in stereochemical configuration, which critically impacts its bioactivity .

This compound is primarily utilized as a negative control in preclinical studies to validate the specificity of ARS-1620 and other K-ras inhibitors. Its low potency (kinetic value: 1.2 ± 0.6 M⁻¹s⁻¹) makes it unsuitable for therapeutic development, but it remains valuable for mechanistic research . Current applications focus on in vitro and in vivo models to dissect K-ras signaling pathways and assess off-target effects of related compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

. La ruta sintética generalmente incluye varios pasos de síntesis orgánica, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para ARS-1620 probablemente implicarían escalar estas rutas sintéticas al tiempo que se garantiza la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

ARS-1620 experimenta varias reacciones químicas, incluida la unión covalente a la proteína KRAS G12C . Esta unión implica la formación de un enlace covalente entre el compuesto y el residuo de cisteína en el bolsillo de cambio-II de la proteína KRAS . Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y agentes de unión específicos. El producto principal formado a partir de estas reacciones es el complejo KRAS G12C-ARS-1620 unido covalentemente .

Aplicaciones Científicas De Investigación

En estudios preclínicos, ARS-1620 ha demostrado una potente y selectiva actividad antitumoral en modelos de tumores derivados de pacientes . Ha mostrado eficacia en la reducción del crecimiento tumoral en modelos de carcinoma de células no pequeñas de pulmón y se ha utilizado como una herramienta farmacológica para investigar la biología de KRAS in vivo . Además, se ha explorado ARS-1620 por su posible uso en terapias combinadas con otros agentes que se dirigen a diferentes vías para mejorar sus efectos antitumorales .

Mecanismo De Acción

ARS-1620 ejerce sus efectos uniéndose covalentemente a la forma unida a GDP de la proteína KRAS G12C, atrapándola en una conformación inactiva . Esta unión evita que la proteína KRAS cambie a su estado activo unido a GTP, inhibiendo así las vías de señalización descendentes que promueven el crecimiento y la supervivencia de las células cancerosas . Los objetivos moleculares de ARS-1620 incluyen el bolsillo de cambio-II de la proteína KRAS G12C, y las vías involucradas incluyen las vías de señalización RAF-MEK-ERK y PI3K-AKT-mTOR .

Comparación Con Compuestos Similares

ARS-1630 vs. ARS-1620

Key Findings :

- Structural isomerism between this compound and ARS-1620 underpins their divergent bioactivities. The R-configuration in this compound reduces binding affinity to K-ras G12C, rendering it pharmacologically inert .

- ARS-1620’s superior potency has driven its advancement into clinical trials, while this compound remains confined to experimental controls .

This compound vs. RMC-7977

Key Findings :

- RMC-7977’s pan-RAS inhibition offers broader applicability compared to this compound’s mutation-specific action. However, its lack of G12C selectivity may increase off-target risks .

- This compound’s precision for K-ras G12C makes it a critical tool for studying mutation-specific signaling, whereas RMC-7977 is optimized for tumors with heterogeneous RAS mutations .

Structural and Functional Insights

- This compound vs. ARS-1620 : The enantiomeric relationship highlights the importance of stereochemistry in drug design. Substituting a single chiral center converts a therapeutic candidate (ARS-1620) into a near-inert analog (this compound) .

- This compound vs. RMC-7977: While both inhibit RAS pathways, this compound’s covalent binding to K-ras G12C contrasts with RMC-7977’s non-covalent, GTP-competitive mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.